molecular formula C20H21ClN2O2 B11780684 2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole

2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole

Cat. No.: B11780684
M. Wt: 356.8 g/mol
InChI Key: SPFVSBDBQFOZNE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted at the 2-position with a 3-chlorophenyl group and at the 5-position with a (2,6-dimethylmorpholino)methyl moiety. The benzo[d]oxazole scaffold is notable for its electronic properties and bioactivity, while the 3-chlorophenyl group may enhance lipophilicity and influence receptor binding. The 2,6-dimethylmorpholino substituent likely contributes to solubility and pharmacokinetic properties due to its polar, nitrogen-containing ring structure .

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole

InChI

InChI=1S/C20H21ClN2O2/c1-13-10-23(11-14(2)24-13)12-15-6-7-19-18(8-15)22-20(25-19)16-4-3-5-17(21)9-16/h3-9,13-14H,10-12H2,1-2H3

InChI Key

SPFVSBDBQFOZNE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-aminophenol to form 2-(3-chlorophenyl)benzoxazole. This intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d]oxazole compounds exhibit significant anticancer properties. A related compound was synthesized and tested for its efficacy against various cancer cell lines, including glioblastoma. The results showed that the compound induced apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study demonstrated that derivatives of benzo[d]oxazole showed promising results against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell death .

Anti-Diabetic Effects

In vivo studies using model organisms have suggested that compounds similar to 2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole may lower glucose levels significantly, indicating potential use in diabetes management. Specifically, compounds were tested on Drosophila melanogaster, showing a marked reduction in glucose levels, thus highlighting their therapeutic potential in metabolic disorders .

Case Studies

StudyObjectiveFindings
Evaluate anticancer propertiesInduced apoptosis in glioblastoma cells
Assess antimicrobial activityEffective against E. coli and P. aeruginosa
Investigate anti-diabetic effectsSignificant reduction in glucose levels in model organisms

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired molecular structure. The mechanism of action for its biological activities often involves interaction with specific cellular targets that lead to altered signaling pathways associated with cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d]oxazole and Morpholino Groups

  • Compound 6f (): Structure: 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Key Differences: Replaces the morpholino group with a triazole-thione ring and adds a 4-methylphenyl group. Properties: Exhibits IR absorption at 1275 cm⁻¹ (C=S) and 1H-NMR signals for aromatic protons (δ 6.76–8.01 ppm). The triazole-thione may enhance hydrogen-bonding interactions compared to the morpholino group in the target compound .
  • GSK2292767A (): Structure: Contains a (2R,6S)-2,6-dimethylmorpholino group linked to an oxazole ring. Key Similarities: Shares the 2,6-dimethylmorpholino substituent, which is critical for PI3Kδ inhibitory activity and lung-targeted pharmacokinetics. Pharmacological Relevance: Demonstrated low solubility and prolonged lung retention, suggesting the dimethylmorpholino group enhances tissue specificity .

Morpholino-Containing Triazole Derivatives ()

  • Compound 19a: Structure: 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Key Differences: Replaces the benzo[d]oxazole core with a triazole-thione ring. The morpholino group is directly attached to the triazole. Synthesis Yield: 75%, indicating efficient incorporation of the morpholino group under similar reaction conditions .
  • Compound 20a: Structure: Substitutes morpholino with a 4-phenylpiperazinyl group. Impact: The phenylpiperazinyl group increased yield to 78%, suggesting bulkier substituents may improve reaction efficiency .

Benzo[d]oxazole Derivatives in Materials Science ()

  • BOX and trans-BOX2: Structure: Benzo[d]oxazole linked to phenoxazine donors. Electronic Properties: Exhibited small singlet-triplet energy gaps (ΔE_ST < 0.1 eV) and short TADF lifetimes (<1 μs). Comparison: The target compound’s benzo[d]oxazole core may similarly enable π-conjugation, but the absence of phenoxazine donors limits its utility in optoelectronics .

Key Comparative Data Table

Compound Name Core Structure Substituents Notable Properties Reference
Target Compound Benzo[d]oxazole 3-Chlorophenyl, 2,6-dimethylmorpholino Likely enhanced solubility and bioactivity
6f () Benzo[d]oxazole Triazole-thione, 4-methylphenyl IR: C=S (1275 cm⁻¹); NMR: δ 6.76–8.01 ppm
GSK2292767A () Oxazole-indazole 2,6-Dimethylmorpholino PI3Kδ inhibitor; prolonged lung retention
19a () Triazole-thione Morpholino, 4-bromophenyl Synthesis yield: 75%
BOX () Benzo[d]oxazole Phenoxazine ΔE_ST < 0.1 eV; TADF lifetime <1 μs

Functional and Pharmacological Implications

  • Role of 2,6-Dimethylmorpholino: This substituent in the target compound and GSK2292767A may improve metabolic stability and tissue penetration compared to non-methylated morpholino derivatives (e.g., 19a) .
  • Chlorophenyl vs.
  • Triazole-Thione vs. Benzo[d]oxazole : The triazole-thione in 6f and 19a introduces sulfur-based reactivity, which could favor thiol-disulfide exchange interactions absent in the target compound .

Computational Insights ()

Density functional theory (DFT) studies, such as those using the Becke three-parameter hybrid functional (B3LYP), could model the electronic structure of the target compound. The exact-exchange terms in DFT are critical for accurately predicting thermodynamic properties (e.g., atomization energies) and correlating with experimental data .

Biological Activity

2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole, identified by its CAS number 1706453-04-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C20_{20}H21_{21}ClN2_{2}O2_{2}
  • Molecular Weight : 356.85 g/mol
  • Structure : The structure consists of a benzo[d]oxazole core substituted with a chlorophenyl group and a morpholino side chain.
  • Acetylcholinesterase Inhibition :
    • Compounds similar in structure to this compound have shown potential as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's by increasing acetylcholine levels in the brain .
  • Anticancer Properties :
    • Research indicates that derivatives of benzo[d]oxazole can exhibit anticancer activity by targeting various signaling pathways involved in tumor growth and metastasis. Specifically, compounds that inhibit the Hedgehog signaling pathway have shown promise in treating basal cell carcinoma and other malignancies .

Pharmacological Studies

Several studies have investigated the biological effects of this compound and its analogs:

  • In Vitro Studies : In vitro assays have demonstrated that related compounds can effectively inhibit AChE with IC50 values comparable to established inhibitors. For example, some derivatives exhibited IC50 values as low as 2.7 µM .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds. Preliminary results suggest improvements in cognitive function and reduced tumor growth in treated subjects.

Case Studies

  • Alzheimer's Disease Models :
    • A study assessed the effects of a compound structurally related to this compound on cognitive decline in Alzheimer's models. The results indicated significant improvements in memory retention and reduced levels of amyloid plaques associated with Alzheimer’s pathology.
  • Cancer Therapeutics :
    • Another case study focused on the anticancer efficacy of benzo[d]oxazole derivatives in xenograft models of breast cancer. The treated groups showed a significant reduction in tumor volume compared to controls, supporting the potential use of these compounds in cancer therapy.

Summary of Biological Activities

Activity TypeMechanismReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels
Anticancer ActivityTargets Hedgehog signaling pathway
Cognitive EnhancementImproves memory retention

Comparison with Other Compounds

Compound NameIC50 (µM)Activity Type
This compound~2.7AChE Inhibition
Tacrine~0.8AChE Inhibition
Curcumin~10Anticancer

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